Neurotensin, trp(11)-
Overview
Description
Neurotensin (NT) is an endogenous neuropeptide that is widely distributed in the central and peripheral nervous systems. It is a 13-amino acid peptide that is encoded by the trp(11)- gene and is a member of the trp family. NT is involved in a variety of physiological and pathological processes, including the regulation of pain, anxiety, reward, and learning. It also has been implicated in the development of neurodegenerative diseases. In
Scientific Research Applications
Neurotensin, trp(11)-: Scientific Research Applications
Gastrointestinal Motility: Neurotensin, particularly the trp(11) variant, has been studied for its effects on gastrointestinal motility. Research has shown that it can bind to receptors in the smooth muscle of the gastrointestinal tract, influencing motility and potentially offering therapeutic targets for disorders related to gastrointestinal movement .
Cancer Research: The role of Neurotensin, trp(11)-, in cancer development and progression has been a significant area of study. It is involved in tumor cell proliferation, migration, and DNA synthesis across various types of cancers, including digestive and non-gastrointestinal cancers. This makes it a promising pharmacological target and biomarker in cancer therapy .
Receptor Binding Studies: Neurotensin receptors are a focus of research due to their involvement in numerous physiological processes. Trp(11)-Neurotensin has been used as a labeled ligand in radioligand binding studies to characterize these receptors, which could lead to better understanding and treatment of conditions associated with receptor dysfunction .
Peptide Stability Improvement: Modifications within the native sequence of Neurotensin, including at the trp(11) position, aim to develop more stable peptide analogues. These modifications can enhance selectivity for certain neurotensin receptors and improve the peptide’s therapeutic potential .
Molecular Structure Analysis: Studies have investigated the molecular structures of Neurotensin variants like trp(11)-Neurotensin to understand their interaction with other molecules and surfaces. Such research can provide insights into how these peptides function at a molecular level and inform drug design strategies .
Imaging and Therapeutic Applications: The interaction between neurotensin and its receptors has implications for lung cancer progression. Research into developing labeled neurotensin receptor-targeting agents aims to enhance tumor retention and pharmacokinetic properties for both imaging and therapeutic applications .
Neurotransmitter/Modulator Activity: Neurotensin is known for its activity as both a neurotransmitter and modulator in the central nervous system. Trp(11)-Neurotensin’s role in these functions is an area of ongoing research, which could lead to new treatments for neurological disorders .
Pharmacological Targeting: The potential of Neurotensin, trp(11)-, as a pharmacological target is being explored due to its involvement in various biological processes. Its role in carcinogenesis makes it particularly interesting for developing new cancer treatments .
Each of these fields presents unique applications for Neurotensin, trp(11)-, demonstrating its versatility and importance in scientific research.
Characterization of 125I-Trp11-Neurotensin Binding to Rat … - Springer Neurotensin Analogues Containing Cyclic Surrogates of Tyrosine at … Molecular Orientation of Neurotensin and Its Single-Site … - ResearchGate Neurotensin pathway in digestive cancers and clinical applications: an … The role of Neurotensin and its receptors in non-gastrointestinal … Chelator boosted tumor-retention and pharmacokinetic properties …
properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H122N22O19/c1-7-44(6)65(75(117)99-59(78(120)121)37-43(4)5)100-72(114)57(39-46-41-89-49-17-9-8-16-48(46)49)98-74(116)61-22-15-35-102(61)77(119)54(20-13-33-88-80(85)86)93-66(108)50(19-12-32-87-79(83)84)92-73(115)60-21-14-34-101(60)76(118)53(18-10-11-31-81)94-71(113)58(40-62(82)104)97-68(110)52(28-30-64(106)107)91-70(112)56(38-45-23-25-47(103)26-24-45)96-69(111)55(36-42(2)3)95-67(109)51-27-29-63(105)90-51/h8-9,16-17,23-26,41-44,50-61,65,89,103H,7,10-15,18-22,27-40,81H2,1-6H3,(H2,82,104)(H,90,105)(H,91,112)(H,92,115)(H,93,108)(H,94,113)(H,95,109)(H,96,111)(H,97,110)(H,98,116)(H,99,117)(H,100,114)(H,106,107)(H,120,121)(H4,83,84,87)(H4,85,86,88)/t44-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,65-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUBQRRWQWIRQR-HDZFXEKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C6CCC(=O)N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCC(=O)N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H122N22O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226566 | |
Record name | Neurotensin, trp(11)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1696.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neurotensin, trp(11)- | |
CAS RN |
75644-95-0 | |
Record name | Neurotensin, trp(11)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075644950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neurotensin, trp(11)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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